4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
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Description
4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C25H24FN3O4S2 and its molecular weight is 513.6. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One notable application of benzothiazole derivatives, which include compounds like 4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, is in photodynamic therapy. These compounds can serve as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for treating cancer through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Benzothiazole compounds have been reported to exhibit antimicrobial activity. The wide range of biodynamic properties shown by such compounds has led to their consideration as potential biodynamic agents, particularly in the field of antimicrobial research (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Anticancer Properties
Derivatives of benzothiazole, like 4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, have been studied for their anticancer properties. These compounds have shown potential in inhibiting the growth of various cancer cell lines, suggesting their use as anticancer agents (Yılmaz et al., 2015).
Antiproliferative Activities
Some benzothiazole derivatives have demonstrated antiproliferative activities, particularly against tumor cells. These compounds have shown potential in selective effects against certain types of cancer cells, suggesting a role in cancer treatment research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
Benzothiazole-based compounds have been developed as inhibitors for cancer-associated carbonic anhydrase isoforms. These compounds have shown the ability to inhibit carbonic anhydrase, which is significant in cancer research and treatment (Al-Warhi et al., 2022).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O4S2/c1-28(17-18-6-4-3-5-7-18)35(31,32)21-11-8-19(9-12-21)24(30)27-25-29(14-15-33-2)22-13-10-20(26)16-23(22)34-25/h3-13,16H,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAMIGOPDJUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
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